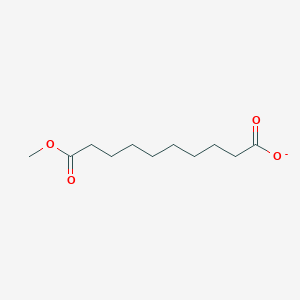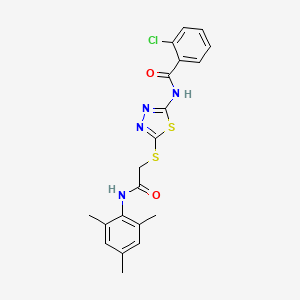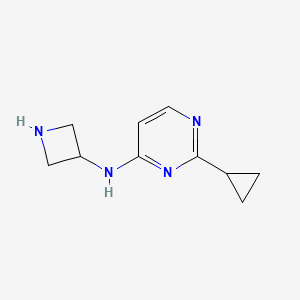
N-(azetidin-3-yl)-2-cyclopropylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(azetidin-3-yl)-2-cyclopropylpyrimidin-4-amine is a heterocyclic compound that features both azetidine and pyrimidine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The azetidine ring is a four-membered nitrogen-containing ring, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-2-cyclopropylpyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized from azetidin-3-one. The azetidin-3-one undergoes a Horner–Wadsworth–Emmons reaction to form the corresponding azetidin-3-ylidene intermediate. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target azetidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of starting materials, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-(azetidin-3-yl)-2-cyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the azetidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(azetidin-3-yl)-2-cyclopropylpyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-(azetidin-3-yl)-2-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrimidine ring may also play a role in binding to nucleic acids or proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Pyrimidine derivatives: Compounds containing the pyrimidine ring, such as 2-aminopyrimidine.
Uniqueness
N-(azetidin-3-yl)-2-cyclopropylpyrimidin-4-amine is unique due to the combination of the azetidine and pyrimidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H14N4 |
|---|---|
Peso molecular |
190.25 g/mol |
Nombre IUPAC |
N-(azetidin-3-yl)-2-cyclopropylpyrimidin-4-amine |
InChI |
InChI=1S/C10H14N4/c1-2-7(1)10-12-4-3-9(14-10)13-8-5-11-6-8/h3-4,7-8,11H,1-2,5-6H2,(H,12,13,14) |
Clave InChI |
LPHFSKQOJVKYJE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC=CC(=N2)NC3CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14886347.png)
![2-(((3AR,4R,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14886348.png)
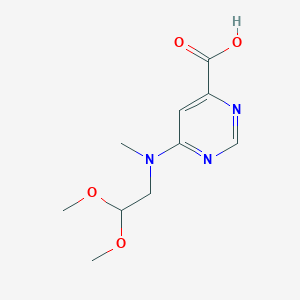
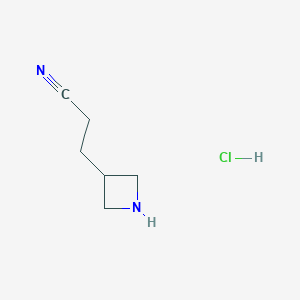
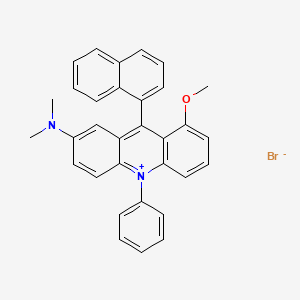
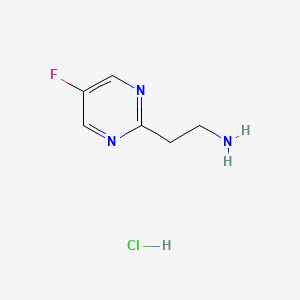
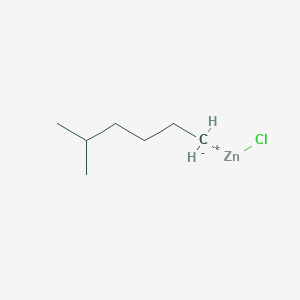
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)

